N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide
Description
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of fluorinated aromatic rings, sulfonyl groups, and methoxy-substituted benzamide, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO6S/c1-14-12-15(9-10-17(14)23)31(26,27)20(18-8-5-11-30-18)13-24-22(25)16-6-4-7-19(28-2)21(16)29-3/h4-12,20H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBJHFEXMULGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluoro-3-methylphenyl with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Furyl Ethylamine: The sulfonyl intermediate is then coupled with 2-(2-furyl)ethylamine under mild conditions to form the desired sulfonyl-ethyl intermediate.
Amidation Reaction: The final step involves the amidation of the sulfonyl-ethyl intermediate with 2,3-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl}-4-biphenylcarboxamide
- N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide
Uniqueness
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorinated aromatic rings and methoxy-substituted benzamide makes it particularly interesting for various research applications.
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a sulfonyl group, a furan moiety, and methoxy-substituted benzamide, making it an interesting candidate for various biological activities. This article explores its biological activity, including enzyme inhibition and receptor interactions, supported by data tables and research findings.
- IUPAC Name : N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide
- Molecular Formula : C22H22FNO6S
- Molecular Weight : 435.9 g/mol
Structural Features
The structural integrity of the compound can be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presence of a sulfonyl group is particularly relevant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact mechanisms depend on the context of its application.
Enzyme Inhibition Studies
Research has indicated that compounds similar to this benzamide exhibit enzyme inhibition properties. For instance, studies on related benzamides have shown their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition can lead to reduced cellular levels of NADP and NADPH, destabilizing DHFR and thus affecting cell proliferation .
Potential Therapeutic Applications
- Anti-inflammatory Activity : Initial investigations suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
- Anticancer Activity : Preliminary studies indicate potential anticancer effects through modulation of pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of Sulfonyl Intermediate : Sulfonylation of 4-fluoro-3-methylphenyl with a suitable sulfonyl chloride.
- Coupling Reaction : The sulfonyl intermediate is coupled with 2-(furan-2-yl)ethylamine under controlled conditions to yield the final product.
Analytical Techniques for Characterization
Characterization often employs:
- NMR Spectroscopy : To confirm molecular structure.
- Mass Spectrometry : For molecular weight determination.
These techniques ensure the compound's purity and structural integrity before biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
